3H-Naphtho[1,8-BC]furan
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Heterocyclic Chemistry
The 3H-Naphtho[1,8-BC]furan core is fundamentally a fused-ring system. It can be described as a derivative of naphthalene (B1677914), a well-known polycyclic aromatic hydrocarbon (PAH), where a furan (B31954) ring is annulated across the 1 and 8 positions. This fusion creates a compact and rigid tricyclic structure.
As a member of the naphthofuran family, it belongs to the broader class of organoheterocyclic compounds. imsc.res.in Specifically, it is a type of benzofuran (B130515), where a benzene (B151609) ring is fused to a furan ring. imsc.res.inthieme-connect.de The chemistry of such systems is rich and varied, combining the aromatic character of the naphthalene moiety with the reactivity of the furan ring. thieme-connect.de This dual nature makes it a subject of interest in fused heterocyclic chemistry, a field that explores the synthesis and properties of molecules containing multiple fused rings, at least one of which is heterocyclic.
Structural Features and Electronic Configuration of the Naphtho[1,8-BC]furan Core
The defining structural feature of this compound is the fusion of a naphthalene system with a furan ring in a peri-arrangement, which significantly influences its geometry and electronic properties. The parent structure is relatively strained due to the five-membered furan ring being fused to the six-membered rings of the naphthalene core.
Derivatives of this core can exhibit varied structural properties. For example, the lactone derivative, 2H-Naphtho[1,8-bc]furan-2-one, possesses a reactive γ-lactone ring that is susceptible to nucleophilic attack and hydrolysis. The stability and reactivity of the system are governed by the interplay between the aromatic naphthalene portion and the five-membered furan ring.
Significance as a Framework for Advanced Chemical Synthesis and Theoretical Investigations
The naphtho[1,8-bc]furan scaffold is a valuable intermediate in organic synthesis, providing a rigid framework for the construction of more complex and biologically active molecules. Its derivatives have been utilized in the design of compounds targeting various biological systems.
Key Applications in Synthesis:
Natural Product Synthesis: The framework is a key component in the synthesis of natural products like Hibiscone C. iastate.edu
Medicinal Chemistry:
Substituted tetrahydronaphthofurans have been designed as conformationally constrained ligands for serotonin (B10506) 5-HT(2A) and 5-HT(2C) receptors. nih.govacs.org For instance, (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane showed high affinity for these receptors. nih.govresearchgate.net
The 6-hydroxy-2H-naphtho[1,8-bc]furan-2-one scaffold has been used to develop inhibitors of thymidylate synthase (TS), a key enzyme in cancer chemotherapy. amazonaws.comacs.org
The rigid and planar structure of the naphtho[1,8-bc]furan system also makes it an interesting subject for theoretical and mechanistic studies. For example, density functional theory (DFT) has been used to study the transition states and reaction enthalpies of tandem cycloaddition/aromatization reactions that form the related naphtho[1,8-bc]thiophene system, suggesting similar theoretical investigations could elucidate the mechanisms for furan analogs. researchgate.net
Table 1: Applications of the Naphtho[1,8-bc]furan Scaffold
| Derivative Class | Application Area | Specific Example | Reference |
|---|---|---|---|
| Tetrahydro-3H-naphtho[1,8-bc]furan-diones | Natural Product Synthesis | Synthesis of Hibiscone C | iastate.edu |
| Dihydro-3H-naphtho[1,8-bc]furans | Medicinal Chemistry (Serotonin Receptors) | (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane | nih.govacs.org |
| 2H-Naphtho[1,8-bc]furan-2-ones | Medicinal Chemistry (Enzyme Inhibition) | 6-Hydroxy-2H-naphtho[1,8-bc]furan-2-one derivatives as thymidylate synthase inhibitors | acs.org |
| Tetrahydro-3H-naphtho[1,8-bc]furans | Synthetic Methodology | Product of tandem [4+2] cycloaddition/aromatization reactions | researchgate.net |
Historical Overview of Fundamental Synthetic and Mechanistic Research on Naphtho[1,8-BC]furans and Related Systems
Research into the synthesis of the naphtho[1,8-bc]furan system dates back several decades, with early work focusing on establishing fundamental routes to the core structure. A 1974 study described two primary methods for synthesizing naphtho[1,8-bc]furans: one involving the decarboxylation of naphtho[1,8-bc]furan-2-carboxylic acid derivatives and another using a cyclization reaction with acetic anhydride (B1165640). oup.com
Subsequent research explored different synthetic strategies and investigated reaction mechanisms. For instance, later work in the same series examined the use of strong bases like sodium hydroxide (B78521) and potassium hydroxide to synthesize 4,5-dihydro-3H-naphtho[1,8-bc]furan derivatives and elucidated the reaction mechanisms involved. oup.com
More contemporary synthetic methods have focused on efficiency and stereocontrol.
A tandem [4+2] cycloaddition/aromatization of allenyl 2-halo-3-vinylcyclohex-2-enyl ethers has been developed to produce tetrahydro-3H-naphtho[1,8-bc]furan compounds in high yields. researchgate.net
Nickel-catalyzed enantioselective synthesis has been employed to construct hydronaphtho[1,8-bc]furans with multiple contiguous chiral centers, showcasing a modern approach to creating complex, stereodefined tricyclic furan derivatives. researchgate.net
Mechanistic studies on related systems, such as the protonation, nitration, and hydrolysis of 2H-Naphtho[1,8-bc]furan-2-one, have provided insight into the reactivity of the lactone ring and the influence of the aromatic system on electrophilic substitution. These fundamental studies underpin the continued development of this chemical system for advanced applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
771-06-2 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H8O/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-4,6-7H,5H2 |
InChI Key |
GJZOARLGJAUVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C1=COC3=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3h Naphtho 1,8 Bc Furan and Its Derivatives
Ring-Closing Methodologies and Annulation Reactions
The formation of the furan (B31954) ring fused to the naphthalene (B1677914) system is a critical step in the synthesis of 3H-naphtho[1,8-bc]furan. Various cyclization strategies have been developed to achieve this, each with its own set of advantages and substrate scope.
Catalytic Cyclization Approaches (e.g., Tin(IV) Chloride Catalysis)
Lewis acid catalysis plays a pivotal role in promoting the intramolecular cyclization reactions required for the formation of the this compound core. Tin(IV) chloride (SnCl4) has been effectively utilized as a catalyst in the cyclization of appropriate precursors. For instance, the synthesis of a 3-keto-naphtho[1,8-bc]thiophene, a sulfur analog of the target furan system, was achieved through a tin(IV) chloride-catalyzed cyclization of an acid chloride derivative. researchgate.netgrafiati.com This method highlights the potential of Lewis acids to facilitate the formation of the tricyclic ring system under relatively mild conditions. The reaction involves the activation of a carbonyl group by the Lewis acid, followed by an intramolecular electrophilic attack on the aromatic ring to forge the new carbon-carbon bond, leading to the fused ring system. researchgate.netgrafiati.comcdnsciencepub.com
Pummerer-Type Rearrangement Pathways in Ring Construction
The Pummerer rearrangement and its variants offer a unique approach to the synthesis of heterocyclic systems. In the context of naphtho[1,8-bc]furan-like structures, a Pummerer-type rearrangement has been employed to construct a 4-keto-naphtho[1,8-bc]thiophene. researchgate.netgrafiati.com This process typically involves the conversion of a sulfoxide (B87167) to a thionium (B1214772) ion intermediate, which then undergoes cyclization. Specifically, a keto-sulfoxide derived from a bicyclic ketone was cyclized to the 4-keto-naphtho[1,8-bc]thiophene system under acidic conditions. cdnsciencepub.com This strategy demonstrates the utility of sulfur-based functionalities in facilitating ring-closure reactions that would be otherwise challenging. While this example focuses on the thiophene (B33073) analog, the underlying principles of the Pummerer rearrangement could potentially be adapted for the synthesis of the corresponding furan derivatives. nih.gov
Friedel-Crafts Derived Cyclizations for Naphthofuran Ring Closure
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and have been applied to the synthesis of this compound derivatives. Intramolecular Friedel-Crafts acylation is a common strategy to construct the fused furan ring. However, the success of this approach can be highly dependent on the substrate and reaction conditions. For example, attempts to cyclize (1,2,3,4-tetrahydrodibenzofuran-1-yl)acetic acid derivatives to the corresponding phenanthro[4,5-bcd]furans, which share a similar ring skeleton with this compound, have met with mixed results. oup.com While the cyclization of some derivatives proceeds readily with polyphosphoric acid (PPA), others are more resistant, suggesting that ring strain in the transition state can be a significant barrier. oup.com The presence of activating groups, such as a para-methoxy group, has been noted to be crucial for successful intramolecular Friedel-Crafts cyclization in some cases. cdnsciencepub.com
| Starting Material | Reagent | Product | Yield | Reference |
| Acid chloride of (6-methoxy-1,2,3,4-tetrahydrodibenzofuran-1-yl)acetic acid | - | Phenanthro[4,5-bcd]furan derivative | Very low | oup.com |
| 3-(8-Methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-3-yl)propionic acid | Polyphosphoric acid (PPA) | Phenanthro[4,5-bcd]furan derivative | Good | oup.com |
| 2-(2,3-Dihydro-7-methoxybenzo[b]furan-3-yl)acetic acid derivatives | Various acidic reagents | Cyclization failed | - | cdnsciencepub.com |
Acid-Mediated Condensations and Intramolecular Cyclization Protocols
Acid-mediated reactions are widely employed for the synthesis of furan-containing heterocycles. Intramolecular cyclization of suitable precursors under acidic conditions is a common strategy. For instance, the treatment of 3-(8-hydroxy-1-oxo-1,2,3,4-tetrahydro-2-naphthyl)propionic acid with polyphosphoric acid can lead to the formation of a hexahydrophenanthro[4,5-bcd]furan derivative, which can be further transformed into the fully aromatic system. oup.com Similarly, the synthesis of 1-(3',4',5'-trimethoxy)phenyl naphtho[2,1-b]furan (B1199300) was achieved through a base-catalyzed intramolecular condensation, showcasing an alternative to acid catalysis. researchgate.net The choice of acidic or basic conditions is often dictated by the specific functionalities present in the starting material.
Strong Base-Promoted Intramolecular Cyclizations
The use of strong bases provides another powerful tool for the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furan derivatives. oup.com For example, the reaction of ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate with potassium hydroxide (B78521) leads to a mixture of 6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan and its corresponding 2-carboxylic acid in high yield. oup.com Other strong bases such as sodium hydroxide, sodium ethoxide, and sodium hydride have also proven effective in these cyclizations. oup.com The mechanism involves the formation of a key intermediate, potassium 2a-hydroxy-6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-2-carboxylate, which then leads to the final products. oup.com
| Starting Material | Base | Product(s) | Total Yield | Reference |
| Ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate | Potassium hydroxide | 6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan and 6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-2-carboxylic acid | >90% | oup.com |
Multicomponent and Cascade Reactions for Complex Naphthofuran Architectures
Multicomponent and cascade reactions have emerged as highly efficient strategies for the rapid construction of complex molecular architectures from simple starting materials. rsc.org These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and step economy. In the context of naphthofuran synthesis, several innovative cascade reactions have been developed.
For example, a convenient method for the synthesis of various naphthodihydrofurans has been achieved through an iron(III)-catalyzed cascade reaction involving reducing radicals. researchgate.net Another approach involves a 4-dimethylaminopyridine-catalyzed cascade reaction for the efficient synthesis of naphthofurans. researchgate.net Furthermore, a safe and straightforward method for synthesizing naphthofuran derivatives from readily available α,β-unsaturated nitroalkenes and naphthols has been developed using a deep eutectic solvent (DES) medium. x-mol.com This reaction proceeds via a cascade mechanism and highlights the growing importance of green chemistry principles in organic synthesis. These examples underscore the power of cascade reactions to assemble complex naphthofuran scaffolds in a highly efficient and often stereoselective manner. rsc.orgacs.org
Tandem Cycloaddition/Aromatization Sequences
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an elegant and atom-economical approach to complex molecules. A notable strategy for the synthesis of naphtho[1,8-bc]thiophene, a sulfur analog of the target naphthofuran, involves a tandem [4+2] cycloaddition/aromatization sequence. researchgate.net This approach utilizes an allenyl 2-bromo-3-vinylcyclohex-2-enyl thioether, which undergoes an intramolecular Diels-Alder reaction followed by aromatization to furnish the tetracyclic thiophene core in high yield. researchgate.net This methodology provides a conceptual blueprint for accessing the analogous oxygen-containing system.
Similarly, the synthesis of various furan derivatives has been achieved through a tandem 1,2-acyloxy migration/[3+2] cycloaddition/aromatization of enol ether-tethered propargylic esters. nih.gov This reaction showcases broad substrate scope and functional group tolerance, suggesting its potential applicability to the construction of the naphthofuran skeleton. nih.gov The Diels-Alder reaction has also been employed in the synthesis of tricyclic compounds from the bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org This strategy involves the cycloaddition of HMF-derived precursors to create non-planar frameworks, which could potentially be adapted for the synthesis of naphthofuran systems. rsc.org
Phosphine-Catalyzed [3+2] Annulation Strategies
Phosphine-catalyzed [3+2] annulation reactions have emerged as a powerful tool for the construction of five-membered heterocyclic rings. orgsyn.orgrsc.org This methodology typically involves the reaction of an allene (B1206475) with an imine or other suitable dipolarophile, leading to the formation of highly functionalized pyrrolidines and other heterocycles. orgsyn.orgnih.gov
Specifically, a phosphine-catalyzed [3+2] annulation between activated 1,4-naphthoquinones and acetylenecarboxylates provides a direct route to novel naphtho[1,2-b]furan (B1202928) derivatives. researchgate.net This method represents a significant advance in the synthesis of this class of compounds from readily available starting materials. researchgate.net The reaction proceeds with high regio- and diastereoselectivity, offering access to a diverse range of biologically promising naphthofuran structures. rsc.orgresearchgate.net While this specific example leads to naphtho[1,2-b]furans, the underlying principles of phosphine-catalyzed annulation could potentially be adapted for the synthesis of the isomeric this compound system.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Ref |
| Tri-n-butylphosphine | γ-substituted allenoates | N-sulfonyl imines | Functionalized pyrrolines | Excellent | orgsyn.org |
| Phosphine | Activated 1,4-naphthoquinones | Acetylenecarboxylates | Naphtho[1,2-b]furans | Not specified | researchgate.net |
| Dimethylphenylphosphine | Ethyl penta-2,3-dienoate | N-sulfonyl imines | Functionalized pyrrolines | Not specified | orgsyn.org |
| endo-Phenyl-HypPhos | N-Boc-indole-3-imine | Allene | Pyrroline | 93 | orgsyn.org |
Rhodium(III)-Catalyzed C-H Activation for Fused Heterocycle Formation
Rhodium(III)-catalyzed C-H activation has become an indispensable tool for the direct functionalization of C-H bonds, enabling the construction of complex molecular architectures in a step- and atom-economical manner. rsc.orgsnnu.edu.cn This strategy has been widely applied to the synthesis of a variety of heterocycles, including isoquinolines, indoles, and other fused systems. mdpi.com
The application of Rh(III)-catalyzed C-H activation to the synthesis of fused furan derivatives has been demonstrated in several contexts. For instance, the annulation of N-arylbenzamidines with propargyl alcohols, catalyzed by a rhodium(III) complex, affords 1-aminoisoquinolines with high regioselectivity. researchgate.net While not directly producing a furan ring, this transformation highlights the power of Rh(III) catalysis in forming new rings onto existing aromatic systems. More directly relevant is the Rh(III)-catalyzed migratory three-point double annulation of o-alkenyl phenols with propargyl alcohols, which allows for the de novo construction of naphthofuran derivatives. researchgate.net This protocol is notable for its regio- and chemoselectivity, creating two new rings and four new bonds in a single operation. researchgate.net Furthermore, carboxylic acids can act as directing groups in Rh(III)-catalyzed intramolecular Heck-type reactions, leading to the formation of dihydrobenzofurans and other bicyclic systems. nih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Features | Ref |
| Rh(III) | N-Arylbenzamidines | Propargyl Alcohols | 1-Aminoisoquinolines | High regioselectivity | researchgate.net |
| Rh(III) | o-Alkenyl Phenols | Propargyl Alcohols | Naphthofuran derivatives | Migratory three-point double annulation | researchgate.net |
| [RhCp*Cl2]2 / Cu(OAc)2 | Carboxylic acid-bearing arenes | Alkenes | Dihydrobenzofurans | Intramolecular Heck-type reaction | nih.gov |
Functionalization and Derivatization Approaches
The ability to selectively introduce functional groups onto the core structure of this compound is crucial for tuning its properties and exploring its potential applications. This section outlines key strategies for the functionalization and derivatization of the naphthofuran scaffold.
Strategies for Regioselective Substitution on the Naphthofuran Core
Achieving regioselective substitution on polycyclic aromatic systems can be challenging. For the naphthofuran core, several strategies have been developed to control the position of incoming substituents. The direct electrophilic substitution of 1,1'-bi-2-naphthol (B31242) (BINOL), a related naphthalenic structure, has been extensively studied, with various functional groups being introduced at specific positions depending on the reaction conditions. nih.gov Transition metal-catalyzed C-H activation has also proven effective for the functionalization of BINOL at multiple positions. nih.gov
In the context of naphthofurans themselves, the treatment of naphthols with nitroallylic acetates, promoted by cesium carbonate, provides a route to substituted naphthofurans with high to excellent yields. researchgate.net Another one-step method involves the reaction of phenols and α-haloketones promoted by titanium tetrachloride, which proceeds through a Friedel-Crafts-like alkylation and intramolecular cyclodehydration to yield naphthofurans with high regioselectivity. mdpi.com The presence of existing substituents, such as a nitro group, can also direct further functionalization on the naphthofuran ring system. ontosight.ai
Synthesis of Naphthofuranones and Other Oxygenated Naphthofuran Derivatives
Naphthofuranones, which are oxygenated derivatives of naphthofurans, are an important class of compounds with diverse biological activities. acs.org A variety of synthetic methods have been developed to access these structures. One approach involves the Knoevenagel coupling between naphthofuranones and formyl derivatives to produce arylmethylenenaphthofuranones. nih.govtandfonline.com Another efficient route is the Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols, which yields 2-aryl-2-naphthyl naphtho[1,2-b]furan-3-ones. acs.org
Multicomponent reactions offer a streamlined approach to complex naphthofuranones. For example, the oxidative cyclization of 2-naphthols, anilines, and ethyl glyoxylate (B1226380) using molecular oxygen as the sole oxidant provides a green and highly selective synthesis of iminonaphthofuranones, which can be readily converted to naphthofuranones. rsc.org Furthermore, a one-pot, catalyst-free reaction of isatins, 2-naphthol, and a 1,3-dicarbonyl compound in water can produce spiro[dihydroquinoline-naphthofuranone] compounds. acs.org The synthesis of hemigossypol (B1673051) derivatives, which are a type of naphtho[1,8-bc]furan-3-one, has also been reported. nih.gov
| Starting Material(s) | Reagents/Conditions | Product Type | Yield (%) | Ref |
| 2-Naphthols, Anilines, Ethyl glyoxylate | Molecular Oxygen | Iminonaphthofuranones | Not specified | rsc.org |
| Naphthofuranones, Formyl derivatives | Knoevenagel coupling | Arylmethylenenaphthofuranones | Not specified | nih.govtandfonline.com |
| 2-Arylacetyl-1-naphthols | NaH/Ac2O, refluxing THF | 2-Aryl-2-naphthyl naphtho[1,2-b]furan-3-ones | Up to 96% | acs.org |
| Isatins, 2-Naphthol, 1,3-Dicarbonyl compound | Water, 50 or 80 °C | Spiro[dihydroquinoline-naphthofuranone] | Moderate | acs.org |
Development of Diverse Analogues from Established Precursors (e.g., 1,8-naphthalic anhydride)
1,8-Naphthalic anhydride (B1165640) is a versatile and commercially available starting material for the synthesis of a wide range of naphthalimide-based compounds and, by extension, can serve as a precursor to naphthofuran derivatives. mdpi.commdpi.com The chemistry of 1,8-naphthalic anhydride is rich, allowing for various transformations. For instance, it can undergo nitration followed by imidization and reduction to form amino-naphthalimides, which can then be further functionalized. mdpi.comresearchgate.net
Selective halogenation of 1,8-naphthalic anhydride provides valuable intermediates for cross-coupling reactions. mdpi.com For example, a one-pot synthesis of 3,4-dibromo-6-nitro-1,8-naphthalic anhydride has been developed, which can be converted to the corresponding imide and diester derivatives. mdpi.com These halogenated naphthalimides are important building blocks for creating more complex structures through nucleophilic aromatic substitution or cross-coupling reactions. mdpi.com Furthermore, Stille coupling reactions with 3- and 4-bromo substituted 1,8-naphthalic anhydrides have been used to synthesize a series of 3- or 4-substituted derivatives with varying electronic properties. rsc.org While these examples focus on naphthalimides, the functionalized naphthalene core they provide is a key stepping stone towards the synthesis of diverse this compound analogues.
Chemical Reactivity and Transformation Pathways of 3h Naphtho 1,8 Bc Furan Systems
Electrophilic Aromatic Substitution Reactions of Naphtho[1,8-BC]furans
The fused ring system of naphtho[1,8-bc]furans participates in electrophilic aromatic substitution reactions, with the furan (B31954) ring directing incoming electrophiles. Studies on 4,5-dihydro-3H-naphtho[1,8-bc]furans have shown that these compounds react with various electrophilic reagents to yield the corresponding 2-substituted derivatives. researchgate.net This indicates that the C2 position of the furan moiety is the most nucleophilic and thus the primary site of electrophilic attack.
Specific examples of electrophilic aromatic substitution on the naphtho[1,8-bc]furan system include nitration and formylation. For instance, the nitration of a methoxy-substituted naphthofuran derivative with a mixture of nitric acid and sulfuric acid at 0°C results in the formation of 7-methoxy-2-nitro-naphtho[2,1-b]furan. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group, leading to products like 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde.
The reactivity of the system towards electrophiles is also influenced by the presence of activating or deactivating groups on the naphthalene (B1677914) ring. Electron-withdrawing groups, such as a chlorine atom, on the benzene (B151609) portion of the molecule have been found to favor the formation of the 4,5-dihydro-3H-naphtho[1,8-bc]furan structure during synthesis, a competing reaction to lactone formation.
Protonation with strong acids like sulfuric acid can also be considered an electrophilic reaction, leading to the formation of stable C-protonated salts.
Hydrogenation and Reduction Chemistry Leading to Saturated or Partially Saturated Rings
The naphtho[1,8-bc]furan system can be subjected to hydrogenation and reduction to yield partially or fully saturated ring structures. Catalytic hydrogenation of 4,5-dihydro-3H-naphtho[1,8-bc]furans (compounds 1a-d in the study) over a catalyst results in the saturation of the furan ring, producing the corresponding 2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furans. researchgate.net This transformation specifically targets the double bond within the furan moiety.
More extensive reduction can affect both the furan and the naphthalene portions of the molecule. For example, a tricyclic 5a-methyl derivative of 2H-naphtho[1,8-bc]furan has been successfully reduced to an octahydronaphtho[1,8-bc]furan. This indicates that under appropriate conditions, the aromaticity of the naphthalene system can be overcome to achieve a fully saturated polycyclic structure.
The following table summarizes key hydrogenation reactions on naphtho[1,8-bc]furan systems.
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4,5-Dihydro-3H-naphtho[1,8-bc]furans | Catalytic Hydrogenation | 2a,3,4,5-Tetrahydro-2H-naphtho[1,8-bc]furans | researchgate.net |
| 5a-Methyl-2H-naphtho[1,8-bc]furan tricycle | Reduction | Octahydronaphtho[1,8-bc]furan |
Ring Opening and Cleavage Mechanisms, including those Induced by Ring Strain
The 2H-Naphtho[1,8-bc]furan ring system is susceptible to cleavage, a reactivity attributed in part to the ring strain inherent in the fused five-membered furan ring. researchgate.net This instability is most evident in its tendency to undergo ring-opening upon exposure to air (aerobic oxidation). This process converts 2H-naphtho[1,8-bc]furans into 8-hydroxynaphthalene-1-carbaldehydes. researchgate.net The mechanism involves a radical-mediated oxidation at the α-position of the furan ring, followed by the cleavage of the lactone ring.
Chemical reagents can also induce ring cleavage. Oxidation with lead tetra-acetate (LTA) in acetic acid results in the opening of the furan ring to yield 8-hydroxy-1-naphthaldehyde (B1626252) as the major product. The proposed mechanism involves an electrophilic attack by LTA on the furan oxygen atom.
For derivatives containing a lactone function, such as 2H-Naphtho[1,8-bc]furan-2-one, the furan ring can be opened via hydrolysis. Refluxing with potassium hydroxide (B78521) in ethanol (B145695) (KOH/EtOH) facilitates a nucleophilic attack by the hydroxide ion at the lactone carbonyl, leading to the cleavage of the ring. In some cases, the furan ring is intentionally opened to protect it as an enamine during a multi-step synthesis, and later re-formed by treatment with acid. psu.edu
The table below details various ring-opening reactions.
| Starting Material/System | Reagent/Condition | Product(s) | Mechanism/Driving Force | Reference |
|---|---|---|---|---|
| 2H-Naphtho[1,8-bc]furans | Air (Aerobic Oxidation) | 8-Hydroxynaphthalene-1-carbaldehydes | Ring Strain, Radical-mediated oxidation | researchgate.net |
| 2H-Naphtho[1,8-bc]furan | Lead Tetra-Acetate (LTA) in Acetic Acid | 8-Hydroxy-1-naphthaldehyde | Electrophilic attack on furan oxygen | |
| 2H-Naphtho[1,8-bc]furan-2-one | KOH/EtOH, Reflux | Ring-opened carboxylate | Nucleophilic attack at lactone carbonyl |
Nucleophilic Additions and Substitutions on Activated Sites
The 3H-Naphtho[1,8-BC]furan system, particularly when functionalized with electron-withdrawing groups, can undergo nucleophilic attack. The furan ring in wortmannin, a complex natural product containing the naphtho[1,8-bc]furan scaffold, is noted to be susceptible to nucleophilic addition. psu.edu This reactivity is enhanced by adjacent electron-withdrawing carbonyl groups which increase the electrophilicity of the furan ring's α-carbon. psu.edu
In derivatives like 2H-Naphtho[1,8-bc]furan-2-one, the lactone carbonyl is an activated site for nucleophilic addition. As mentioned previously, hydroxide ions can attack this site to initiate ring-opening hydrolysis. In more complex systems that feature the naphtho[1,8-bc]furan architecture, such as the natural product lugdunomycin, nucleophilic addition of methanol (B129727) to a ketone has been observed. sci-hub.se The presence of a lactone oxygen can also influence reactivity in nucleophilic substitution reactions through hydrogen bonding interactions.
In synthetic applications, intramolecular nucleophilic substitution is a key step. The formation of the furan ring can proceed via the substitution of a carbon-halogen bond by a naphthoxide, affording the cyclized product. rsc.org
Oxidative Transformations and Their Regioselectivity
Oxidative transformations of the naphtho[1,8-bc]furan system can lead to ring-opened products or the introduction of new functional groups. As discussed in Section 3.3, aerobic oxidation and oxidation with lead tetra-acetate (LTA) are prominent reactions that lead to the cleavage of the furan ring to form 8-hydroxy-1-naphthaldehyde. researchgate.net
Derivatives of the core structure also exhibit distinct oxidative reactivity. For example, naphtho[1,8-bc]furan-2-ol can be oxidized to the corresponding lactone, 2H-Naphtho[1,8-bc]furan-2-one, using oxidizing agents such as potassium dichromate or manganese dioxide. In more saturated systems, such as hydronaphtho[1,8-bc]furans, the methylene (B1212753) group of the tetrahydrofuran (B95107) ring can be oxidized with pyridinium (B92312) chlorochromate (PCC) to yield a butyrolactone scaffold.
Ruthenium-catalyzed electrooxidative coupling represents a modern method for synthesizing naphthofuran derivatives through the activation of C-H and O-H bonds, using electricity as a green oxidant.
Comparative Reactivity Studies with Analogous Naphthothiophene and Naphthopyran Systems
The reactivity of naphtho[1,8-bc]furan can be contextualized by comparing it to its sulfur and oxygen-containing analogues, naphtho[1,8-bc]thiophene and naphtho[1,8-bc]pyran.
Compared to Naphthothiophene: Furan is generally more reactive towards electrophiles than thiophene (B33073) due to the higher electronegativity of oxygen, which makes the ring more electron-rich. This trend likely extends to the fused systems. However, the thiophene analogue possesses its own unique reactivity. Naphthothiophenes are of significant interest in hydrodesulfurization (HDS) processes, where larger, fused thiophenes are generally more resistant to sulfur removal than simpler thiophenes. The electronic properties also differ; fused naphthothiophenes exhibit significant bathochromic (red) shifts in their UV/Vis spectra due to extended conjugation. While direct comparative studies on reaction rates are scarce, the differences in NMR chemical shifts between furan- and thiophene-annulated systems are significant, indicating substantial electronic differences between the two scaffolds. acs.org
Compared to Naphthopyran: Naphthopyrans, containing a six-membered pyran ring, are less strained than the five-membered naphthofurans. A key reaction of naphthopyrans is their ability to undergo a reversible, stimulus-induced ring-opening reaction to form intensely colored merocyanine (B1260669) dyes. rsc.orgsemanticscholar.org This photochromic and mechanochromic behavior is a defining characteristic and a major focus of research for applications in molecular switches and force-responsive materials. rsc.orgsemanticscholar.org While naphtho[1,8-bc]furan also undergoes ring-opening, it is typically an irreversible oxidative or hydrolytic cleavage driven by ring strain, rather than a reversible isomerization. researchgate.net The synthesis of naphthopyrans can be achieved through various methods, including the hetero-Diels-Alder reaction of naphthoquinone-methides. researchgate.net
Theoretical and Computational Chemistry of 3h Naphtho 1,8 Bc Furan
Electronic Structure and Aromaticity Investigations
The electronic nature of 3H-Naphtho[1,8-BC]furan is complex, arising from the interplay between the fused aromatic naphthalene (B1677914) system and the integrated furan (B31954) ring. Computational studies are crucial for dissecting these electronic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the ground-state electronic properties of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would yield a detailed picture of its optimized geometry and molecular orbitals.
The geometry optimization would likely confirm a largely planar structure, though the fusion of the five-membered furan ring onto the naphthalene system would induce significant strain, manifesting as distorted bond angles and elongated bond lengths compared to unstrained analogues. The unique [1,8-bc] fusion is known to create a distinct electronic environment.
The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's electronic behavior. The HOMO is expected to be a π-orbital distributed across the naphthalene moiety, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO would also be a π-antibonding orbital spread across the fused system, representing the most likely site for nucleophilic attack or electron acceptance.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (Note: This data is illustrative and based on typical values for similar fused-ring systems, as specific literature values for this compound are not available.)
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 1.2 D |
Aromaticity is a fundamental concept, and for a polycyclic system like this compound, it is not uniform across the molecule. Nucleus-Independent Chemical Shift (NICS) is a popular computational method to probe the magnetic criterion of aromaticity. nih.gov By placing a "ghost" atom at the center of each ring, the induced magnetic field can be calculated, with negative values (shielding) indicating aromaticity and positive values (deshielding) indicating anti-aromaticity.
For this compound, NICS calculations, specifically the NICS(1)zz values (calculated 1 Å above the ring plane and taking the zz-component of the shielding tensor), would be expected to reveal distinct characteristics for each ring. The two six-membered rings of the naphthalene unit are expected to retain significant aromatic character, exhibiting negative NICS values. The five-membered furan ring's aromaticity is likely to be weaker and influenced by the strain of the peri-fusion. Analysis of ring currents would provide a more detailed map of electron delocalization pathways. nih.gov
Table 2: Hypothetical NICS(1)zz Values for the Rings of this compound (Note: These values are illustrative predictions based on trends in polycyclic aromatic hydrocarbons.)
| Ring | Predicted NICS(1)zz (ppm) | Aromatic Character |
| Naphthalene Ring A | -9.5 | Aromatic |
| Naphthalene Ring B | -9.2 | Aromatic |
| Furan Ring | -4.8 | Weakly Aromatic |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. nih.gov The energies and spatial distributions of the HOMO and LUMO, as calculated by DFT, are central to this theory.
Electrophilic Attack: The HOMO is the primary orbital involved in reactions with electrophiles. For this compound, the HOMO is predicted to have its largest lobes on the carbon atoms of the naphthalene core that are not involved in the fusion. These positions would be the most probable sites for electrophilic substitution.
Nucleophilic Attack: The LUMO dictates the sites of nucleophilic attack. The distribution of the LUMO would highlight the most electron-deficient carbons, likely within the naphthalene system, as the most susceptible to nucleophiles.
Pericyclic Reactions: The symmetry and energies of the FMOs are also critical for predicting the feasibility and stereochemistry of pericyclic reactions, such as cycloadditions, should the molecule participate in such transformations.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides the means to map out the entire energy landscape of a chemical reaction, offering insights that are often inaccessible through experiments alone.
For any proposed reaction of this compound, such as protonation, oxidation, or a cycloaddition, computational methods can be used to locate the relevant transition state(s) (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products.
Characterizing a TS involves confirming that the structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the TS to confirm that it connects the intended reactants and products. For example, in a hypothetical acid-catalyzed reaction, DFT could be used to model the protonation step, locate the transition state for any subsequent rearrangement, and map the pathway to the final product. maxapress.com
Once reactants, products, and transition states are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides crucial quantitative data about the reaction's thermodynamics (the energy difference between reactants and products) and kinetics (the activation energy, or kinetic barrier).
The activation energy (Ea) is the energy difference between the reactants and the transition state. A high activation barrier indicates a slow reaction, while a low barrier suggests a fast reaction. By comparing the activation energies for competing reaction pathways, computational chemists can predict which product is likely to form under kinetic control. This is particularly valuable for complex reactions where multiple outcomes are possible. maxapress.com
Table 3: Illustrative Energetic Profile for a Hypothetical Reaction of this compound (Note: This table provides a generic example of data obtained from a reaction pathway analysis.)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +18.9 |
| Products | -15.0 |
This hypothetical profile shows an initial activation barrier of 25.5 kcal/mol for the first step of the reaction.
Conformational Analysis and Molecular Dynamics Simulations of Naphthofuran Systems
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the flexibility and dynamic behavior of molecules like this compound. While the core naphthofuran ring system is largely planar and rigid, these methods are crucial for understanding the behavior of substituted derivatives and their interactions with other molecules. nih.govnih.gov
Conformational Analysis:
The conformational landscape of naphthofuran derivatives is often explored using molecular mechanics force fields. These calculations help identify low-energy conformations and the energy barriers between them. For the parent this compound, the structure is relatively rigid, and significant conformational changes are not expected. However, for substituted analogs, the orientation of the substituent groups can lead to different stable conformers. The planarity of the fused ring system is a key feature, with the furan ring fused at the 1,8-positions of the naphthalene core.
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a time-resolved view of the molecular motions and interactions. In these simulations, the classical equations of motion are solved for all atoms in the system, offering insights into the dynamic stability of the molecule and its complexes. For naphthofuran systems, MD simulations are particularly useful for:
Investigating intermolecular interactions: MD simulations can model the interactions of naphthofuran derivatives with solvents or biological macromolecules. These simulations have been employed to study the binding of naphthofuran derivatives to enzyme active sites, revealing key interactions that govern their biological activity. nih.govtandfonline.com
Assessing structural stability: The simulations can show how the molecule behaves over time, confirming the stability of its structure or revealing potential conformational transitions. For instance, in studies of naphthofuran derivatives as potential inhibitors, MD simulations have shown that these compounds can remain stably bound within the target protein's active site. nih.govnih.gov
Understanding solvation effects: By simulating the molecule in a box of solvent molecules, MD can provide a detailed picture of how the solvent organizes around the solute and influences its conformation and properties.
While specific MD simulation data for the parent this compound is not extensively documented in publicly available literature, the methodologies applied to its derivatives are directly transferable. Such simulations would likely confirm the rigid and planar nature of the core structure.
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for predicting spectroscopic parameters, which are essential for the identification and characterization of molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation. For complex molecules like this compound, computational predictions can aid in the assignment of experimental spectra.
Quantum Chemistry Methods:
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts with good accuracy. The process typically involves:
Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy structure.
Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.
Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
Different combinations of DFT functionals and basis sets can be employed to achieve varying levels of accuracy. researchgate.netucl.ac.uk For aromatic systems, functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) often provide reliable results.
HOSE Coding:
Hierarchical Organisation of Spherical Environments (HOSE) coding is an empirical method for predicting ¹³C NMR chemical shifts. mdpi.com It relies on a database of known structures and their assigned chemical shifts. A spherical environment around each carbon atom is encoded as a string, and this code is used to search the database for similar environments to predict the chemical shift. This method is computationally less expensive than quantum chemical calculations and can be very effective for known classes of compounds. mdpi.com
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar naphthofuran and polycyclic aromatic systems.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.3 - 7.5 | - |
| H-3 | 5.0 - 5.2 | - |
| C-2 | - | 120 - 125 |
| C-2a | - | 128 - 132 |
| C-3 | - | 70 - 75 |
| C-3a | - | 145 - 150 |
| C-4 | 7.6 - 7.8 | 125 - 130 |
| C-5 | 7.4 - 7.6 | 122 - 127 |
| C-5a | - | 130 - 135 |
| C-6 | 7.9 - 8.1 | 127 - 132 |
| C-7 | 7.5 - 7.7 | 118 - 123 |
| C-8 | 7.8 - 8.0 | 124 - 129 |
| C-8a | - | 148 - 153 |
| C-8b | - | 115 - 120 |
Note: These are estimated values and may vary depending on the specific computational method and parameters used.
Computational methods are also employed to predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. These predictions are instrumental in assigning experimental vibrational bands to specific molecular motions.
The standard approach involves:
Geometry Optimization: As with NMR predictions, the first step is to obtain the equilibrium geometry of the molecule.
Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants. These are then used to determine the vibrational frequencies and normal modes.
The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.
The predicted vibrational modes for this compound would include:
C-H stretching vibrations: Typically in the 3000-3100 cm⁻¹ region for the aromatic protons.
CH₂ stretching vibrations: For the methylene (B1212753) group at position 3.
C=C stretching vibrations: Characteristic of the aromatic naphthalene system, usually found in the 1400-1600 cm⁻¹ range.
C-O stretching vibrations: Associated with the furan ring.
Out-of-plane C-H bending vibrations: These are often intense in the IR spectra of aromatic compounds and appear in the 700-900 cm⁻¹ region.
A table of representative predicted vibrational frequencies for this compound is provided below.
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3080 | Aromatic C-H stretch |
| ~2950 | CH₂ asymmetric stretch |
| ~2870 | CH₂ symmetric stretch |
| ~1610 | Aromatic C=C stretch |
| ~1580 | Aromatic C=C stretch |
| ~1460 | CH₂ scissoring |
| ~1250 | C-O-C asymmetric stretch |
| ~1050 | C-O-C symmetric stretch |
| ~830 | Out-of-plane C-H bend |
| ~780 | Out-of-plane C-H bend |
Note: These are generalized frequencies for the types of bonds present in the molecule.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 3H-Naphtho[1,8-bc]furan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the molecular structure.
The ¹H NMR spectrum of a this compound derivative would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core and the aliphatic protons on the furan (B31954) ring. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (approx. 7.0-8.5 ppm), with their specific positions and coupling constants (J) being highly dependent on the substitution pattern. The protons of the methylene (B1212753) group (-CH₂) in the dihydrofuran ring would resonate in the upfield region.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Aromatic carbons would resonate between approximately 110 and 150 ppm, while the aliphatic carbon of the -CH₂- group would appear at a much higher field. The chemical shifts are sensitive to the electronic environment, allowing for the identification of carbons attached to heteroatoms or electron-withdrawing/donating groups.
For related naphthofuran isomers, detailed assignments have been achieved through comprehensive NMR analysis. For instance, in the analysis of benzo[b]naphtho[2,1-d]furan (B3422070) derivatives, specific proton signals corresponding to different rings were identified and assigned based on their multiplicity and coupling constants. diva-portal.org
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for a Substituted this compound Derivative (Note: This table is illustrative due to the lack of specific experimental data. Actual values would vary based on the substituent and solvent.)
| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| C2a | ~145 | - | - |
| C3 | ~70 | ~5.3 | s |
| C4 | ~120 | ~7.5 | d, J = 8.0 |
| C5 | ~128 | ~7.6 | t, J = 8.0 |
| C5a | ~130 | - | - |
| C6 | ~125 | ~7.8 | d, J = 7.5 |
| C7 | ~127 | ~7.4 | t, J = 7.5 |
| C8 | ~122 | ~7.9 | d, J = 7.5 |
| C8a | ~148 | - | - |
| C8b | ~128 | - | - |
| C2 | ~115 | ~7.3 | s |
Utilization of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Elucidation
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the aromatic spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique molecular fingerprint.
The IR spectrum of a this compound derivative would display characteristic absorption bands. Key expected vibrations include:
C-H stretching (aromatic): Typically above 3000 cm⁻¹.
C-H stretching (aliphatic): Just below 3000 cm⁻¹ (from the -CH₂- group).
C=C stretching (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching (ether): A strong, characteristic band, typically in the 1050-1250 cm⁻¹ region, which would be indicative of the furan ring. The presence and position of bands for other functional groups (e.g., C=O, -OH, -NO₂) would depend on the specific substituents on the core structure.
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For a this compound derivative, strong Raman signals would be expected for the aromatic C=C stretching vibrations of the naphthalene ring system, providing a characteristic fingerprint for the molecule. The analysis of different furan and naphthol derivatives has shown that Raman spectra are effective for identifying skeletal vibrations and distinguishing between isomers.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of a this compound derivative could be grown, this technique would provide precise data on:
Bond lengths and angles: Confirming the connectivity and geometry of the fused ring system.
Conformation: Revealing the planarity or puckering of the rings.
Intermolecular interactions: Identifying how molecules pack in the crystal lattice through forces like hydrogen bonding or π-stacking.
While no specific crystal structure for a this compound derivative is found in the literature, analyses of numerous other naphthofuran isomers have been published. mdpi.comnih.gov These studies confirm the planar nature of the aromatic systems and provide detailed geometric parameters that serve as a benchmark for related structures.
High-Resolution Mass Spectrometry and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of this compound. The calculated exact mass of this compound (C₁₁H₈O) is 156.05751 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, thereby confirming the compound's molecular formula.
While specific experimental HRMS data and detailed fragmentation pathway studies for this compound are not extensively detailed in the available literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation patterns of related aromatic and heterocyclic compounds. The stability of the aromatic naphthyl system and the furan ring would significantly influence the fragmentation cascade.
The initial event in electron ionization mass spectrometry (EI-MS) would be the formation of the molecular ion ([C₁₁H₈O]⁺˙). Due to the fused aromatic structure, this molecular ion is expected to be relatively stable and thus produce an intense peak. Subsequent fragmentation pathways would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), as well as rearrangements of the cyclic structure.
A plausible primary fragmentation step would be the loss of a hydrogen radical (H•) to form a stable [M-H]⁺ ion. Another significant fragmentation pathway could involve the cleavage of the furan ring. This might proceed through the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactones, although this compound is a cyclic ether. A retro-Diels-Alder reaction is another potential fragmentation route for related polycyclic systems, though less likely for this specific strained ring structure.
More complex rearrangements could lead to the formation of other stable aromatic ions. The study of the fragmentation patterns of isotopically labeled this compound could provide definitive insights into the rearrangement processes and the origins of the various fragment ions.
A summary of potential, generalized fragmentation patterns for aromatic heterocyclic compounds relevant to this compound is presented below.
| Process | Lost Fragment | m/z of Lost Fragment | Resulting Ion | Notes |
| Hydrogen Loss | H• | 1 | [M-H]⁺ | Common for aromatic compounds, leading to a stable even-electron ion. |
| Carbon Monoxide Loss | CO | 28 | [M-CO]⁺ | Possible fragmentation pathway involving the furan ring. |
| Acetylene Loss | C₂H₂ | 26 | [M-C₂H₂]⁺ | Common fragmentation for aromatic systems, leading to ring contraction. |
For a related compound, 2H-Naphtho[1,8-bc]furan-2-one (C₁₁H₆O₂), mass spectrometry data shows significant fragment ions at m/z values of 115 and 114, which would correspond to the loss of CO and CHO from the molecular ion, respectively. nih.gov While this compound has a ketone functionality, it provides some insight into the potential fragmentation behavior of the naphthofuran core.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization
The photophysical properties of this compound, including its electronic absorption and emission characteristics, are dictated by its unique electronic structure, which arises from the fusion of a naphthalene core with a furan ring in a peri-fused manner. This fusion creates a rigid, planar system that is expected to exhibit distinct spectroscopic features.
Electronic Absorption Spectroscopy:
The electronic absorption spectrum of this compound is anticipated to be dominated by π-π* transitions within the aromatic system. The spectrum would likely show similarities to that of naphthalene, but with modifications due to the presence of the furan ring and the specific fusion geometry. The furan ring acts as an auxochrome that can perturb the electronic energy levels of the naphthalene chromophore.
Generally, the absorption spectra of polycyclic aromatic hydrocarbons like naphthalene exhibit multiple absorption bands. For this compound, one would expect to observe:
α-band (¹L_b transition): A structured, lower-energy band with relatively low molar absorptivity.
p-band (¹L_a transition): A more intense band at a slightly higher energy.
β-band (¹B_b transition): A very intense band at higher energies (in the far UV region).
The fusion of the furan ring is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene, due to the extension of the π-conjugated system. The solvent polarity may also influence the position and shape of the absorption bands, with more polar solvents potentially causing further shifts.
Emission Spectroscopy (Fluorescence):
Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band (the α-band). The fluorescence quantum yield (Φ_f) and the fluorescence lifetime (τ_f) are key parameters that characterize the emission properties.
The rigid, planar structure of this compound is likely to favor radiative decay (fluorescence) over non-radiative decay pathways, potentially leading to a significant fluorescence quantum yield. The Stokes shift, which is the difference in energy between the absorption maximum and the emission maximum, is another important characteristic that can provide information about the difference in geometry between the ground and excited states.
The photophysical properties of related naphthofuran and furan-containing aromatic systems have been investigated. For instance, the electronic absorption spectra of various furan-containing compounds have been reported, showing absorption maxima that are dependent on the specific substitution and conjugation. researchgate.net The fusion of aromatic rings to a central furan ring generally leads to a red-shift in the absorption and emission spectra.
A hypothetical comparison of the expected photophysical properties of this compound with its parent chromophores is provided in the table below.
| Compound | Typical Absorption Maxima (nm) | Typical Emission Maxima (nm) | General Quantum Yield |
| Furan | ~200-220 | Weakly fluorescent | Low |
| Naphthalene | ~220, 275, 312 | ~320-360 | Moderate |
| This compound | Expected >312 | Expected >360 | Expected to be moderate to high |
It is important to note that these are generalized expectations, and the actual experimental values for this compound would need to be determined through empirical studies.
Potential Applications in Advanced Materials Science and Organic Transformations
Development of Naphthofuran-Based Organic Electronic Materials
Naphthofuran derivatives have garnered considerable attention for their distinctive electronic and photophysical properties, making them valuable in the creation of organic electronic materials. nbinno.com The rigid and planar structure of the naphthofuran system is advantageous for charge transport and achieving high luminescence efficiency, which are critical parameters for materials used in electronic devices. nbinno.com
The extended π-conjugated system of the naphtho[1,8-bc]furan core is the basis for its potential as a chromophore and fluorophore. These are molecules that absorb and emit light at specific wavelengths. bachem.com The photophysical properties, such as absorption and emission maxima, fluorescence quantum yield, and lifetime, can be systematically modified by introducing various substituents onto the aromatic backbone. mdpi.com This tunability allows for the rational design of materials with tailored optical characteristics for a range of applications. For instance, strategic placement of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. mdpi.com
The fluorescence of such compounds is often sensitive to the surrounding environment, a property that can be exploited in the development of chemical sensors. mdpi.com Naphthofuran and benzofuran (B130515) derivatives have been investigated as fluorescent labels for biomolecules, indicating their potential in bioimaging and diagnostics. researchgate.net The inherent rigidity of the 3H-Naphtho[1,8-BC]furan scaffold is expected to contribute to high fluorescence quantum yields, as it can minimize non-radiative decay pathways.
Table 1: Potential Photophysical Properties of Functionalized this compound Derivatives
| Substituent | Expected Effect on Absorption/Emission | Potential Application |
| Electron-donating groups (e.g., -OCH₃, -NR₂) | Red-shift (longer wavelength) | Bioimaging probes, Organic LEDs (OLEDs) |
| Electron-withdrawing groups (e.g., -CN, -NO₂) | Blue-shift (shorter wavelength) | Electronic sensors, Photovoltaics |
| Heavy atoms (e.g., -Br, -I) | Enhanced intersystem crossing | Phosphorescent materials, Photodynamic therapy |
| Extended π-systems (e.g., aryl, vinyl groups) | Broad absorption bands, tunable emission | Organic solar cells, Fluorescent dyes |
The planar geometry and potential for close intermolecular packing make naphthofuran derivatives promising candidates for charge transport materials in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nbinno.comnih.gov In OLEDs, such materials can function as components of the emissive layer, host materials, or charge transport layers. nbinno.com The ability to engineer the molecular structure allows for the optimization of properties like charge carrier mobility and energy level alignment to enhance device efficiency and stability. nbinno.com
For example, 10-bromobenzo[b]naphtho[1,2-d]furan has been identified as a key intermediate in the synthesis of high-performance OLED materials. nbinno.com The bromine atom serves as a reactive site for further chemical modifications, enabling the creation of a diverse library of materials with fine-tuned electronic properties. nbinno.com The rigid structure of the naphthofuran core contributes to good thermal stability, a crucial factor for the longevity of electronic devices. mdpi.com Furan-based semiconductor materials, in general, are being explored for their potential in organic solar cells due to their favorable electronic properties and potential for creating efficient bulk-heterojunction structures. nih.gov
Role in Catalysis and Methodological Organic Chemistry
The distinct structure of this compound also suggests its utility in the realms of catalysis and as a scaffold in the development of new organic reactions.
While specific examples of this compound-derived ligands in organometallic catalysis are not yet prevalent, the fundamental principles of ligand design suggest its potential. The oxygen atom within the furan (B31954) ring and the carbon framework of the naphthalene (B1677914) unit offer potential coordination sites for metal centers. Functionalization of the naphthofuran core with donor groups such as phosphines, amines, or N-heterocyclic carbenes could yield novel mono- or bidentate ligands. The rigidity of the backbone could enforce specific geometries on the resulting metal complexes, which can be advantageous for stereoselective catalysis. The development of heterodimetallic catalysts, where two different metal centers are held in proximity by a single ligand frame, is an emerging area where rigid scaffolds like naphthofurans could be beneficial.
The strained peri-fused ring system of this compound makes it an interesting substrate for investigating novel organic transformations. Reactions that involve ring-opening or rearrangements could lead to the formation of unique and complex molecular architectures. Furthermore, the naphthofuran skeleton can serve as a starting material for the synthesis of more complex heterocyclic systems through annulation or cycloaddition reactions. The development of efficient synthetic routes to functionalized naphthofurans is an active area of research, with methods such as palladium-catalyzed three-component couplings being employed. acs.org These synthetic advancements pave the way for the broader use of naphthofurans as versatile reagents in organic chemistry.
Precursors for Complex Natural Product Cores and Biomimetic Analogue Synthesis
The 2H-naphtho[1,8-bc]furan structural unit is present in various natural products, including certain terpenes and fungal metabolites. cdnsciencepub.com This makes the synthesis of the naphtho[1,8-bc]furan core a significant goal for chemists aiming to construct these complex natural molecules. cdnsciencepub.com The development of enantioselective methods for the synthesis of hydronaphtho[1,8-bc]furans has been demonstrated, yielding tricyclic structures with multiple contiguous chiral centers. researchgate.net These enantioenriched products are valuable intermediates for the synthesis of biologically active compounds. researchgate.net
The butyrolactone scaffold, which can be derived from the oxidation of a tetrahydrofuran (B95107) ring within a hydronaphtho[1,8-bc]furan system, is a common motif in many sesquiterpenoids. researchgate.net This highlights the role of the naphtho[1,8-bc]furan framework as a precursor to key structural units found in nature. Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, often involves complex intramolecular reactions of polyunsaturated precursors. The compact and rigid structure of this compound could serve as a model system or a synthetic target in the development of biomimetic approaches to polycyclic natural products.
Design of Chemical Probes for Fundamental Mechanistic Studies in Complex Chemical Systems
The unique structural and photophysical properties of the naphthofuran scaffold have positioned it as a promising candidate for the design of advanced chemical probes. While the broader class of naphthofurans has seen exploration in various applications, the specific this compound framework presents a compact and rigid system that is advantageous for developing sensitive and selective probes for mechanistic investigations in complex chemical environments. Many furan heterocycles are known to exhibit strong fluorescence, a key characteristic for the development of reporters and sensors.
The utility of naphthofuran-based molecules as chemical probes often stems from their fluorescent properties. These compounds can be synthetically modified to interact with specific analytes or to respond to changes in their local environment, such as polarity, viscosity, or the presence of metal ions. This response is typically observed as a change in their fluorescence intensity, wavelength (color), or lifetime, providing a direct readout of the chemical process being studied. For instance, various benzofuran and naphthofuran derivatives have been successfully developed as chemosensors for the detection of metal ions like Al³⁺, Fe³⁺, Cu²⁺, and Pd²⁺ through fluorescence spectroscopy.
The design of these probes involves the strategic incorporation of functional groups onto the this compound core. These functional groups can serve as recognition sites for target molecules or as reactive centers that undergo a specific chemical transformation, leading to a measurable change in the probe's photophysical properties. This "turn-on" or "turn-off" fluorescence mechanism is a common strategy in probe design. By observing these changes, researchers can deduce mechanistic details of chemical reactions or biological processes.
Research into related naphthofuran isomers, such as naphtho[2,1-b]furans, has highlighted their potential as fluorescent labels for biomolecules, suggesting that the core structure is well-suited for such applications. The rigid, planar structure of the naphthofuran system helps to minimize non-radiative decay pathways, often leading to higher fluorescence quantum yields, which is a desirable feature for a sensitive chemical probe. The photophysical properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups to the aromatic system, allowing for the rational design of probes with specific absorption and emission profiles.
While direct and extensive research on this compound as a chemical probe for mechanistic studies is still an emerging area, the fundamental properties of the parent scaffold and related isomers provide a strong basis for its potential. The development of synthetic routes to functionalized this compound derivatives is a critical step toward realizing their application in elucidating complex chemical mechanisms.
Physicochemical Properties of the Parent Naphtho[1,8-bc]furan Scaffold
The following table summarizes key computed physicochemical properties for the parent compound, Naphtho[1,8-bc]furan. These properties are foundational for its potential development into more complex chemical probes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O | |
| Molecular Weight | 156.18 g/mol | |
| IUPAC Name | 2-oxatricyclo[6.3.1.0⁴﹐¹²]dodeca-1(11),4,6,8(12),9-pentaene | |
| XLogP3 | 2.7 | |
| Topological Polar Surface Area | 9.2 Ų | |
| Formal Charge | 0 |
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Sustainable Synthetic Approaches to Diverse Naphthofuran Skeletons
A primary challenge in the field is the development of synthetic methodologies that are not only efficient in terms of yield and selectivity but also adhere to the principles of green chemistry. frontiersin.orgmdpi.com Current research has explored a variety of synthetic strategies, including transition-metal catalysis, acid- and base-catalyzed cyclizations, and photochemical methods. eurjchem.comrsc.org However, many existing protocols suffer from limitations such as harsh reaction conditions, the use of expensive or toxic reagents, and limited substrate scope. google.com
Future research will likely prioritize the following areas:
Catalyst Development: The design of novel catalysts, including those based on earth-abundant metals and organocatalysts, is crucial for developing more sustainable synthetic routes. eurjchem.comresearchgate.net
Green Methodologies: There is a growing need for methods that utilize environmentally benign solvents, lower energy consumption (e.g., visible-light-mediated reactions), and generate minimal waste. frontiersin.orgnih.govmdpi.com Recent advances in visible-light-mediated [3+2] cycloaddition reactions for synthesizing naphtho[2,3-b]furan-4,9-diones exemplify this trend. nih.govmdpi.com
One-Pot and Cascade Reactions: Designing multistep reactions that can be performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. dntb.gov.ua Cascade formal [3+2] cycloadditions represent a promising approach in this regard. dntb.gov.ua
Diversity-Oriented Synthesis: Strategies that allow for the rapid assembly of a wide range of structurally diverse naphthofuran derivatives from common starting materials are highly desirable for exploring the chemical space and identifying new applications.
| Synthetic Approach | Catalyst/Conditions | Key Features |
| Transition-Metal Catalysis | Rhodium, Palladium, Copper, Platinum | High efficiency, potential for C-H activation and cross-coupling reactions. google.comnih.gov |
| Acid/Base Catalysis | p-TSA, HCl, KOH, K2CO3 | Traditional and often effective methods for cyclization and rearrangement reactions. rsc.orgdoi.org |
| Photochemical Synthesis | Visible Blue LEDs (460 nm) | Environmentally friendly, mild reaction conditions, enables unique cycloadditions. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, often leading to higher yields. researchgate.net |
In-depth Understanding of Structure-Reactivity Relationships and Stereoselective Control
A deeper, more predictive understanding of how the intricate three-dimensional structure of naphthofurans dictates their chemical reactivity is essential for their rational design. While structure-activity relationships (SAR) have been explored, particularly in the context of medicinal chemistry, a fundamental understanding of their reactivity patterns remains an area for further investigation. ijprajournal.comresearchgate.net
Key challenges include:
Regioselectivity: Controlling the regioselectivity in reactions such as electrophilic substitution or cycloadditions on the complex naphthofuran core is often challenging. eurjchem.commdpi.com For example, switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans has been shown to be possible via a eurjchem.comrsc.org-aryl shift, highlighting the subtle factors at play. eurjchem.com
Stereoselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. The development of enantioselective synthetic methods to access single enantiomers of chiral naphthofurans is a significant and ongoing challenge. rsc.org This is particularly important for creating drug candidates with improved efficacy and reduced side effects.
Advanced Computational Modeling for De Novo Design of Naphthofuran Systems with Targeted Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For naphthofurans, these methods can accelerate the discovery process by predicting the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts.
Future opportunities in this area include:
Predictive Modeling: Utilizing quantum mechanics and molecular dynamics simulations to predict electronic properties, reactivity, and spectral characteristics of novel naphthofuran derivatives.
De Novo Drug Design: Employing computational techniques, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, to design naphthofuran-based molecules with specific biological targets, as demonstrated in the design of SIRT1 activators. nih.govresearchgate.net
Mechanism Elucidation: Using computational studies to elucidate complex reaction mechanisms, identify key transition states, and explain observed selectivities in synthetic transformations. researchgate.net
| Computational Technique | Application in Naphthofuran Research |
| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). researchgate.net |
| Quantum Mechanics (DFT) | Calculating electronic structure, predicting reactivity, and simulating spectroscopic data. |
| ADME Prediction | In silico assessment of drug-like properties to guide the design of new therapeutic agents. researchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of naphthofuran systems in different environments. |
Exploration of Naphthofurans in Emerging Fields of Chemical Science (e.g., Supramolecular Assembly, Nanotechnology)
The unique structural and electronic properties of naphthofurans make them attractive candidates for applications beyond their traditional use in medicinal chemistry. google.comresearchgate.net Their extended aromatic systems suggest potential utility in materials science and nanotechnology.
Promising research directions are:
Photochromic Materials: Certain vinylidene-naphthofurans exhibit photochromism, changing their properties upon exposure to light. rsc.org This opens up possibilities for their use in molecular switches, optical data storage, and smart materials.
Nanotechnology: The incorporation of naphthofuran derivatives into nanomaterials, such as the successful anchoring of photochromic vinylidene-naphthofurans onto silica (B1680970) nanoparticles, creates hybrid materials with novel functionalities. researchgate.net Further research could explore their use in sensors, electronics, and drug delivery systems. bohrium.combohrium.com
Supramolecular Chemistry: The planar, aromatic structure of naphthofurans could be exploited for designing host-guest systems, molecular receptors, and self-assembling materials driven by non-covalent interactions like π-π stacking.
Identification of New Methodological Applications and Fundamental Insights in Organic Chemistry
The study of naphthofurans can serve as a platform for discovering new reactions and gaining fundamental insights into organic chemistry. The synthesis of these complex scaffolds often requires the development of novel synthetic methods that can then be applied to other classes of molecules.
Future contributions could include:
Novel Transformations: The pursuit of naphthofuran synthesis may lead to the discovery of unprecedented cyclization, rearrangement, or C-H functionalization reactions. nih.gov
Mechanistic Studies: Investigating the mechanisms of reactions involved in naphthofuran synthesis, such as the proposed pathways for the formation of 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-triones, can provide valuable insights into reaction intermediates and transition states. researchgate.net
Expanding Chemical Space: The synthesis of unique and complex naphthofuran skeletons expands the known chemical space, providing new building blocks and scaffolds for various scientific disciplines. doi.org
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 3H-Naphtho[1,8-BC]furan, and how can conflicting spectral data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to confirm the fused aromatic and furan ring systems. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight and isotopic patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used depending on solubility.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C in furan) via characteristic absorption bands.
- Addressing Contradictions : Perform replicated analyses under standardized conditions (e.g., solvent, temperature) to isolate experimental variability . Cross-validate results using independent techniques (e.g., X-ray crystallography if single crystals are obtainable). Collaborate with peers via platforms like ResearchGate to benchmark findings against published data .
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Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer :
- Synthetic Pathways :
- Cyclization Strategies : Use Friedel-Crafts acylation or Diels-Alder reactions to construct the fused aromatic system.
- Furan Ring Formation : Employ dehydration of diols or catalytic ring-closing metathesis.
- Purity Assurance :
- Chromatography : Use preparative HPLC or column chromatography with polar stationary phases (e.g., silica gel).
- Thermogravimetric Analysis (TGA) : Monitor thermal stability to detect impurities.
- Elemental Analysis : Confirm stoichiometric composition.
- Documentation : Maintain detailed logs of reaction conditions (temperature, catalyst loadings) to enable reproducibility.
Advanced Research Questions
Q. How can computational modeling complement experimental data to elucidate the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and UV-Vis absorption maxima. Compare results with experimental UV-Vis and cyclic voltammetry data.
- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends.
- Validation : Calibrate computational models using benchmark compounds with similar fused-ring systems. Share parameter sets via academic repositories to foster reproducibility .
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Q. What strategies are effective in reconciling contradictory kinetic data for this compound’s degradation under varying pH conditions?
- Methodological Answer :
- Controlled Replicates : Conduct experiments in triplicate under buffered conditions (pH 2–12) to isolate pH-dependent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



